(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate is an organic compound characterized by its unique structure, which includes a phenyl group, a ketone, and an imine. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate typically involves the reaction of 1-phenylpropan-2-one with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imine. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropan-2-one: A precursor in the synthesis of (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate.
Benzylideneacetone: Another compound with a similar structure but different reactivity.
Phenylacetone: Shares the phenyl and ketone groups but lacks the imine functionality.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its relevance in multiple fields of research make it a compound of significant interest.
Properties
CAS No. |
831218-14-5 |
---|---|
Molecular Formula |
C12H14NO2- |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
3-(1-oxo-1-phenylpropan-2-yl)iminopropan-1-olate |
InChI |
InChI=1S/C12H14NO2/c1-10(13-8-5-9-14)12(15)11-6-3-2-4-7-11/h2-4,6-8,10H,5,9H2,1H3/q-1 |
InChI Key |
VIRQFWMKMGSNRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N=CCC[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.